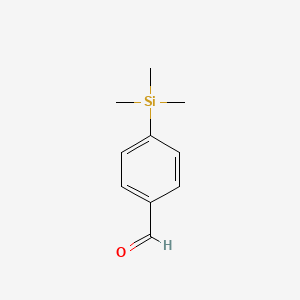

4-(Trimethylsilyl)benzaldehyde

Overview

Description

4-(Trimethylsilyl)benzaldehyde is a chemical compound that is part of a broader class of trimethylsilyl-substituted aromatic aldehydes. These compounds are of interest due to their utility in various organic synthesis reactions, where the trimethylsilyl group can act as a protective group or as a handle for further functionalization.

Synthesis Analysis

The synthesis of compounds related to 4-(Trimethylsilyl)benzaldehyde has been explored in several studies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, showcasing the versatility of trimethylsilyl groups in complex organic synthesis . Additionally, the synthesis of 1,4-Di[tris(trimethylsilyl)silyl]benzene, a compound with eight silicon centers, highlights the potential for creating highly substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of trimethylsilyl-substituted benzene derivatives can exhibit interesting features due to the presence of bulky trimethylsilyl groups. For example, the crystal structure of 4-(trimethylgermyl)benzoic acid, a related compound, shows centrosymmetric hydrogen-bonded dimers, indicating that the trimethylsilyl group can influence the overall molecular geometry and packing in the solid state .

Chemical Reactions Analysis

Trimethylsilyl-substituted benzaldehydes participate in various chemical reactions. The photochemical and acid-catalyzed rearrangements of related compounds have been studied, revealing complex reaction pathways and the formation of diverse products . The trimethylsilyl cation has been shown to interact with oxygen and nitrogen bases, which is relevant for understanding the reactivity of trimethylsilyl-substituted benzaldehydes . Moreover, asymmetric trimethylsilylcyanation of benzaldehyde using chiral catalysts has been reported, demonstrating the potential for enantioselective synthesis involving trimethylsilyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilyl-substituted benzaldehydes are influenced by the presence of the trimethylsilyl group. For instance, the photoelectron spectrum of 1,4-Di[tris(trimethylsilyl)silyl]benzene shows the lowest ionization energy among similar compounds, indicating that the trimethylsilyl group can significantly affect electronic properties . The mesomorphic properties of 4-[2-(trimethylsilyl)ethynyl]benzoates have been evaluated, showing that these compounds can exhibit liquid crystalline phases .

Scientific Research Applications

-

- 4-(Trimethylsilyl)benzaldehyde is an important raw material and intermediate used in organic synthesis .

- It can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .

- It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .

- It may be used in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol .

-

- The trimethylsilyl (TMS) group in 4-(Trimethylsilyl)benzaldehyde is often used in chemical derivatization .

- Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

- This way, trimethylsiloxy groups are formed on the molecule, which tend to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

-

Protecting Groups in Chemical Synthesis

- When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

- In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .

-

- In biochemistry, the trimethylsilyl group is often used in the derivatization of certain compounds to make them more amenable to analysis by gas chromatography or mass spectrometry .

- For example, a trimethylsilylating reagent can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

- This forms trimethylsiloxy groups on the molecule, which tend to make it more volatile .

Safety And Hazards

The safety information for 4-(Trimethylsilyl)benzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

4-trimethylsilylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNVZGALJUWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348458 | |

| Record name | 4-(trimethylsilyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trimethylsilyl)benzaldehyde | |

CAS RN |

2199-32-8 | |

| Record name | 4-(trimethylsilyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)

![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)